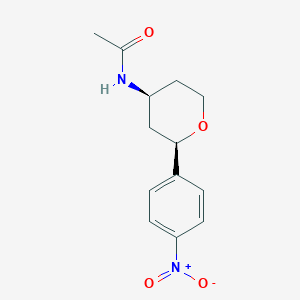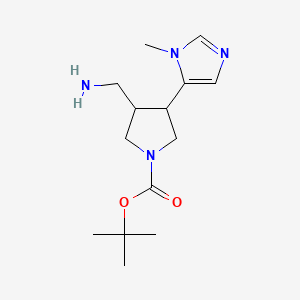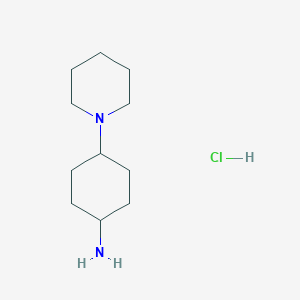
4-piperidin-1-ylcyclohexan-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Piperidin-1-ylcyclohexan-1-amine;hydrochloride is a compound with a molecular weight of 218.77 g/mol and is known for its high purity (minimum 95%) . This compound is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of 4-piperidin-1-ylcyclohexan-1-amine;hydrochloride involves several methods. One efficient method for the N-heterocyclization of primary amines with diols is catalyzed by a Cp*Ir complex, yielding cyclic amines in good to excellent yields . Another method involves the chlorination of amino alcohols using SOCl2, which simplifies the classical N-protection/O-activation/cyclization/deprotection sequence . Additionally, a one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation offers a simple and efficient cyclocondensation in an alkaline aqueous medium .
Chemical Reactions Analysis
4-Piperidin-1-ylcyclohexan-1-amine;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . The compound can also undergo intramolecular amination of organoboronates, providing azetidines, pyrrolidines, and piperidines via a 1,2-metalate shift of an aminoboron “ate” complex .
Scientific Research Applications
4-Piperidin-1-ylcyclohexan-1-amine;hydrochloride has various scientific research applications. . The compound’s versatility makes it valuable in the fields of chemistry, biology, medicine, and industry.
Mechanism of Action
The mechanism of action of 4-piperidin-1-ylcyclohexan-1-amine;hydrochloride involves the formation of two new C-N bonds through iridium(III)-catalyzed sequential cascades of hydroxyl oxidation, amination, and imine reduction by hydrogen transfer via a metal catalyst . The first amination is intermolecular, forming a hydroxyamine intermediate, while the second is intramolecular . This mechanism highlights the compound’s ability to form complex molecular structures efficiently.
Comparison with Similar Compounds
4-Piperidin-1-ylcyclohexan-1-amine;hydrochloride can be compared with other piperidine derivatives, such as piperine, evodiamine, matrine, berberine, and tetrandine . These compounds share the piperidine moiety and exhibit various biological activities, including antioxidant, anticancer, and anti-inflammatory effects . this compound’s unique synthetic routes and reaction conditions make it distinct in its applications and versatility.
Properties
Molecular Formula |
C11H23ClN2 |
|---|---|
Molecular Weight |
218.77 g/mol |
IUPAC Name |
4-piperidin-1-ylcyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H22N2.ClH/c12-10-4-6-11(7-5-10)13-8-2-1-3-9-13;/h10-11H,1-9,12H2;1H |
InChI Key |
PZLSYSNGAAQUDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2CCC(CC2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


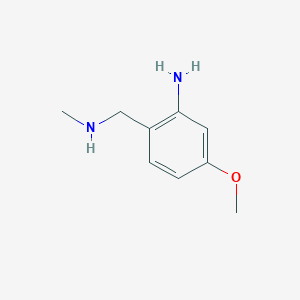
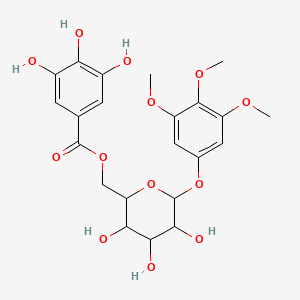
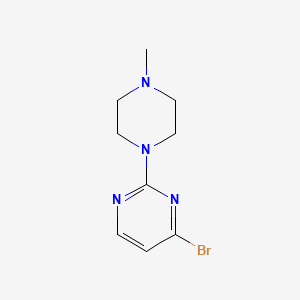
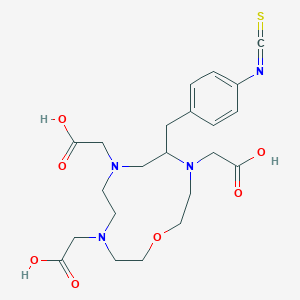
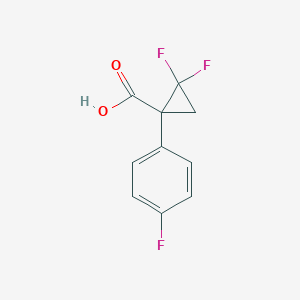
![9-(acetyloxy)-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-10-yl 3-methylbutanoate](/img/structure/B15127069.png)
![3-(2-Hydroxypropan-2-yl)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene-4,7,9-triol](/img/structure/B15127072.png)
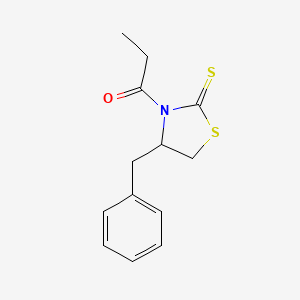
![[(1R,5S)-4-hydroxy-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate;[(1S,5R)-4-hydroxy-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate](/img/structure/B15127082.png)
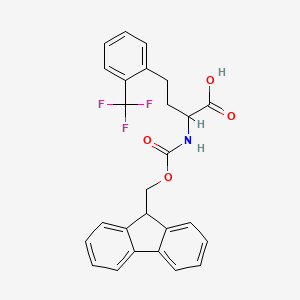
![tert-butyl ((3-oxo-1-phenylhexahydro-1H-pyrrolo[1,2-c][1,3]oxazin-7-yl)methyl)carbamate](/img/structure/B15127109.png)
![9-(Hydroxymethyl)-3,6-dimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione](/img/structure/B15127112.png)
